molecular formula C23H28ClN3S2 B2654911 3-((4-(Tert-butyl)benzyl)sulfanyl)-5-(((4-chlorobenzyl)sulfanyl)methyl)-4-ethyl-4H-1,2,4-triazole CAS No. 344268-84-4

3-((4-(Tert-butyl)benzyl)sulfanyl)-5-(((4-chlorobenzyl)sulfanyl)methyl)-4-ethyl-4H-1,2,4-triazole

Cat. No. B2654911
CAS RN: 344268-84-4
M. Wt: 446.07
InChI Key: KPHARJQLNLZINS-UHFFFAOYSA-N
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Description

This compound is a triazole derivative. Triazoles are a class of five-membered ring compounds containing three nitrogen atoms. They are often used in medicinal chemistry due to their bioactivity . The compound also contains benzyl groups, which are often used in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The triazole ring would contribute to the rigidity of the molecule, while the benzyl groups could potentially introduce some flexibility .


Chemical Reactions Analysis

Triazoles are known to participate in a variety of chemical reactions. For example, they can act as ligands in coordination chemistry, or they can undergo N-alkylation . Benzyl groups can also participate in a variety of reactions, such as oxidation or reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the triazole ring could potentially increase its stability, while the benzyl groups could affect its solubility .

Scientific Research Applications

Acid Catalyzed Reactions and Synthetic Methodologies

Research on triazole derivatives, such as the work by Filippova et al. (2012), demonstrates the utility of acid-catalyzed reactions for the synthesis of nitro-triazole compounds. They explored the selective synthesis of 1-methyl-5-nitro-1,2,3-triazole via tert-butylation, providing insights into the versatility of triazole derivatives in synthetic organic chemistry (Filippova et al., 2012).

Antimicrobial and Antitumor Activities

The design and synthesis of asymmetric bis(s-triazole Schiff-base)s bearing functionalized side-chains, as reported by Hu et al. (2008), showcase the potential of triazole derivatives for antitumor applications. Their study evaluated the in vitro antitumor activity of these compounds, highlighting the broad applicability of triazoles in medicinal chemistry (Hu et al., 2008).

Larvicidal and Antimicrobial Properties

Novel triazinone derivatives, incorporating triazole functionalities, have been evaluated for antimicrobial and larvicidal activities. Kumara et al. (2015) prepared a series of these derivatives, showcasing their efficacy against bacterial and fungal pathogens, as well as mosquito larvicidal activity, which indicates the potential of triazole derivatives in agricultural and public health applications (Kumara et al., 2015).

Antifungal and Antilipolytic Activities

The synthesis of Schiff bases from triazole compounds and their antifungal activities were explored by Qingcu (2014). This study not only highlights the antifungal potential of triazole derivatives but also contributes to the development of new compounds with improved efficacy (Qingcu, 2014).

Moreover, the antiproliferative and antilipolytic activities of bis[5-(R-sulfanyl)-1,2,4-triazol-3-yl)benzenes, as investigated by Shkoor et al. (2021), demonstrate the dual functional capacity of triazole derivatives in addressing obesity-related colorectal cancer cells, suggesting their potential as therapeutic agents (Shkoor et al., 2021).

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For example, if it’s used as a drug, it could interact with biological targets in a variety of ways, such as by binding to a specific protein or enzyme .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The future directions for this compound would depend on its specific applications. For example, if it’s used in medicinal chemistry, future research could focus on optimizing its activity or reducing its side effects .

properties

IUPAC Name

3-[(4-tert-butylphenyl)methylsulfanyl]-5-[(4-chlorophenyl)methylsulfanylmethyl]-4-ethyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN3S2/c1-5-27-21(16-28-14-17-8-12-20(24)13-9-17)25-26-22(27)29-15-18-6-10-19(11-7-18)23(2,3)4/h6-13H,5,14-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPHARJQLNLZINS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=C(C=C2)C(C)(C)C)CSCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-(Tert-butyl)benzyl)sulfanyl)-5-(((4-chlorobenzyl)sulfanyl)methyl)-4-ethyl-4H-1,2,4-triazole

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